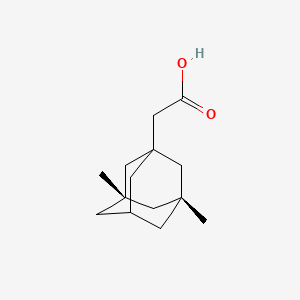
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C₁₂H₁₀O₃S₂. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of catalysts such as [Rh (COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylthio group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized thiophene derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic drugs.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 5-methyl-3-hydroxythiophene-2-carboxylate
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of the phenylthio group in Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
- Reactivity: The phenylthio group can influence the compound’s reactivity, particularly in substitution and oxidation reactions.
- Biological Activity: The unique structural features may enhance its biological activity, making it a more potent candidate for drug development compared to its analogs .
Properties
Molecular Formula |
C12H10O3S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O3S2/c1-15-12(14)11-9(13)7-10(17-11)16-8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI Key |
AXXRKVCMLOASAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


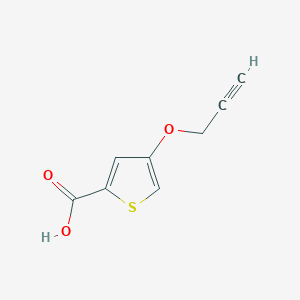

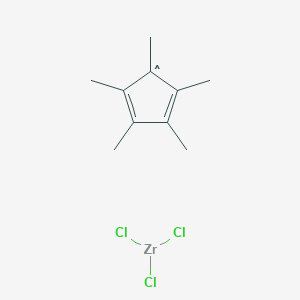
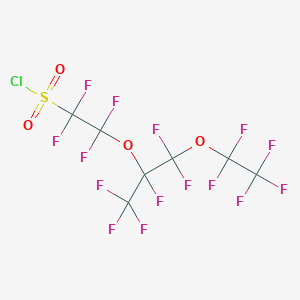
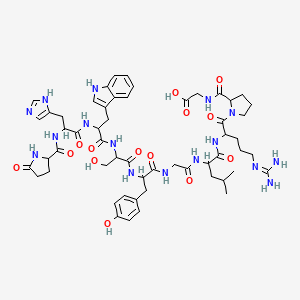
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




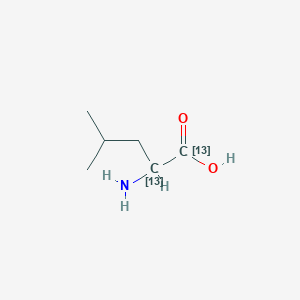
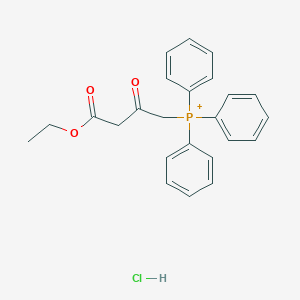
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
